GalNac-L96

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

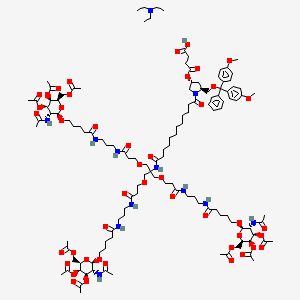

GalNAc-L96 is a triantennary N-acetylgalactosamine (GalNAc) asialoglycoprotein receptor ligand. It has been widely used in the synthesis of small interfering RNA (siRNA)-GalNAc conjugates for RNA interference-mediated gene silencing in vitro and in vivo . This compound has shown remarkable potential in liver-targeted delivery due to its strong interactions with the asialoglycoprotein receptor .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Acetylgalactosamin-L96 beinhaltet die Herstellung von GalNAc-Konjugaten unter Verwendung der Festphasen-Synthese und der Lösungsphasen-Konjugation. Ein übliches Verfahren beinhaltet die Verwendung der Festphasen-Synthese, um mehrere GalNAc-Reste entweder am 5′-Ende oder am 3′-Ende von nativen oder chemisch modifizierten DNA- und RNA-Oligonukleotiden einzuführen . Ein anderer Ansatz beinhaltet die Konjugation in Lösungsphase eines 5′-Aminohexyl-modifizierten Antisense-Oligonukleotids mit THA-GalNAc-Glutarat, aktiviert als Pentafluorphenylester .

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Acetylgalactosamin-L96 beinhaltet typischerweise semi-automatisierte Probenvorbereitungs- und Extraktionsmethoden. Zum Beispiel hat sich die Verwendung der Pipette+ und des Otto SPEcialist für semi-automatisierte Flüssigkeitsverarbeitung und Festphasenextraktion als wirksam erwiesen, um die analytische Wiederfindung zu verbessern und die Variabilität zwischen den Benutzern zu reduzieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Acetylgalactosamin-L96 durchläuft verschiedene chemische Reaktionen, darunter Konjugationsreaktionen zur Bildung von siRNA-GalNAc-Konjugaten. Diese Reaktionen beinhalten oft die Verwendung der Phosphoramiditchimie, um die GalNAc-Einheit an das Oligonukleotid zu koppeln .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese von N-Acetylgalactosamin-L96-Konjugaten verwendet werden, umfassen Phosphoramidite, Pentafluorphenylester und Festphasen-Syntheseträger . Reaktionsbedingungen umfassen typischerweise milde Temperaturen und die Verwendung organischer Lösungsmittel, um den Konjugationsprozess zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind GalNAc-siRNA-Konjugate, die für gezielte Gen-Silencing-Anwendungen eingesetzt werden .

Analyse Chemischer Reaktionen

Types of Reactions

GalNAc-L96 undergoes various chemical reactions, including conjugation reactions to form siRNA-GalNAc conjugates. These reactions often involve the use of phosphoramidite chemistry to couple the GalNAc moiety to the oligonucleotide .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound conjugates include phosphoramidites, pentafluorophenyl esters, and solid-phase synthesis supports . Reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the conjugation process.

Major Products Formed

The major products formed from these reactions are GalNAc-siRNA conjugates, which are used for targeted gene silencing applications .

Wissenschaftliche Forschungsanwendungen

N-Acetylgalactosamin-L96 wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Wirkmechanismus

N-Acetylgalactosamin-L96 übt seine Wirkungen aus, indem es an den Asialoglykoprotein-Rezeptor auf Hepatozyten bindet, was zu einer rezeptorvermittelten Endozytose führt. Einmal in der Zelle angekommen, wird die siRNA aus den endosomalen Depots in das Zytoplasma freigesetzt, wo sie ihre pharmakodynamische Wirkung entfaltet, indem sie die Translation der Ziel-mRNA hemmt .

Wirkmechanismus

GalNAc-L96 exerts its effects by binding to the asialoglycoprotein receptor on hepatocytes, leading to receptor-mediated endocytosis. Once inside the cell, the siRNA is released from the endosomal depots into the cytoplasm, where it elicits its pharmacodynamic effect by inhibiting the translation of target mRNA .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Inclisiran (ALN-PCSsc): Eine weitere GalNAc-konjugierte siRNA, die PCSK9 zur Behandlung von Hypercholesterinämie angreift.

GalNAc NAG37: Ein klinischer Kandidat der Phase II, der auf Angiopoietin-like 3 (ANGPTL3) abzielt.

Einzigartigkeit

N-Acetylgalactosamin-L96 ist aufgrund seiner triantennären Struktur einzigartig, die starke Wechselwirkungen mit dem Asialoglykoprotein-Rezeptor bietet, was zu einer effizienten lebergerichteten Abgabe führt. Darüber hinaus hat es bei der siRNA-Abgabe eine vergleichbare oder überlegene Wirksamkeit im Vergleich zu anderen GalNAc-Konjugaten gezeigt .

Eigenschaften

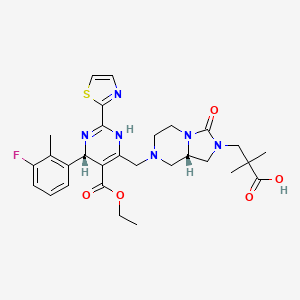

Molekularformel |

C127H194N12O45 |

|---|---|

Molekulargewicht |

2608.9 g/mol |

IUPAC-Name |

4-[(3R,5S)-1-[12-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-12-oxododecanoyl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]pyrrolidin-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C121H179N11O45.C6H15N/c1-76(133)128-108-114(171-85(10)142)111(168-82(7)139)95(70-164-79(4)136)175-117(108)161-61-29-26-37-98(145)122-55-32-58-125-101(148)52-64-158-73-120(74-159-65-53-102(149)126-59-33-56-123-99(146)38-27-30-62-162-118-109(129-77(2)134)115(172-86(11)143)112(169-83(8)140)96(176-118)71-165-80(5)137,75-160-66-54-103(150)127-60-34-57-124-100(147)39-28-31-63-163-119-110(130-78(3)135)116(173-87(12)144)113(170-84(9)141)97(177-119)72-166-81(6)138)131-104(151)40-24-19-17-15-16-18-20-25-41-105(152)132-68-94(174-107(155)51-50-106(153)154)67-91(132)69-167-121(88-35-22-21-23-36-88,89-42-46-92(156-13)47-43-89)90-44-48-93(157-14)49-45-90;1-4-7(5-2)6-3/h21-23,35-36,42-49,91,94-97,108-119H,15-20,24-34,37-41,50-75H2,1-14H3,(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,133)(H,129,134)(H,130,135)(H,131,151)(H,153,154);4-6H2,1-3H3/t91-,94+,95+,96+,97+,108+,109+,110+,111-,112-,113-,114+,115+,116+,117+,118+,119+;/m0./s1 |

InChI-Schlüssel |

IJXFTQRCIYIYHZ-MCDRDKEWSA-N |

Isomerische SMILES |

CCN(CC)CC.CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4C[C@@H](C[C@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC(=O)CCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CCN(CC)CC.CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC(=O)CCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B10857010.png)